N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

Description

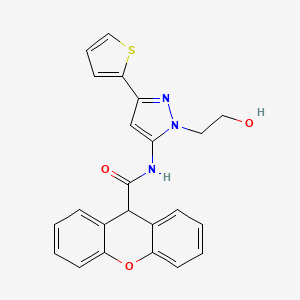

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene carboxamide core linked to a substituted pyrazole moiety. The pyrazole ring is functionalized with a 2-hydroxyethyl group at the N1 position and a thiophen-2-yl group at the C3 position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor binding studies.

Properties

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c27-12-11-26-21(14-17(25-26)20-10-5-13-30-20)24-23(28)22-15-6-1-3-8-18(15)29-19-9-4-2-7-16(19)22/h1-10,13-14,22,27H,11-12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUNONXYAFBLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NN4CCO)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 370.5 g/mol. The compound features a xanthene core, which is known for its fluorescent properties, and a pyrazole ring that contributes to its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₂S |

| Molecular Weight | 370.5 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole moiety followed by coupling reactions with xanthene derivatives. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi.

Case Study : A study evaluating the antimicrobial activity of synthesized pyrazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory and Antioxidant Properties

Compounds with similar structures have also demonstrated anti-inflammatory and antioxidant activities. The presence of the hydroxyl group in the ethyl chain enhances these properties, making it a potential candidate for treating inflammatory diseases.

Research Findings : In vitro assays revealed that related compounds significantly reduced nitric oxide production in macrophages, indicating potential anti-inflammatory effects .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Antioxidant Mechanisms : It could scavenge free radicals, reducing oxidative stress in cells.

- Membrane Disruption : The thiophene ring may facilitate interaction with microbial membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related xanthene carboxamide derivatives and pyrazole-containing analogs. Below is a detailed analysis:

Core Structural Analogues

a. N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034453-16-0)

- Structure : Shares the xanthene carboxamide core but differs in substituents. The pyrazole is replaced by a 1,2,4-oxadiazole ring linked to a 1-methylpyrrole group.

- Molecular Formula : C22H18N4O3 (MW: 386.4 g/mol).

- Key Differences : The absence of a hydroxyethyl group and thiophene substituent reduces hydrophilicity compared to the target compound. The oxadiazole-pyrrole system may enhance π-π stacking interactions in biological systems .

b. N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide (CAS 2380192-46-9)

- Structure : Retains the xanthene carboxamide but incorporates a pyrazine-substituted azetidine group.

- This may improve target selectivity in kinase inhibition compared to the flexible hydroxyethyl group in the target compound .

Pyrazole-Based Analogues

a. 2-(3-methylphenyl)-N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (CAS 1207039-17-5)

- Structure: Shares the 3-(thiophen-2-yl)-1H-pyrazole scaffold but replaces the xanthene core with a dihydropyrimidinone-acetamide system.

- Key Differences: The dihydropyrimidinone group may confer different binding modes in enzymatic pockets, while the thiophene maintains similar electronic contributions .

b. 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

- Structure : Utilizes a simpler oxazole-carboxamide system with a methylpyrazole substituent.

Structural and Functional Implications

Substituent Effects

- 2-Hydroxyethyl Group : Introduces polarity, improving aqueous solubility relative to methyl or aryl groups in compounds like CAS 2034453-16-0 .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, its structural features align with kinase inhibitors. For example:

Data Table: Key Structural Comparisons

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|

| Target Compound | Xanthene carboxamide | 1-(2-hydroxyethyl), 3-(thiophen-2-yl) | Not provided | Not provided | Hydrophilic hydroxyethyl, thiophene for π interactions |

| CAS 2034453-16-0 | Xanthene carboxamide | 1,2,4-oxadiazole, 1-methylpyrrole | C22H18N4O3 | 386.4 | Oxadiazole enhances rigidity; pyrrole for stacking |

| CAS 2380192-46-9 | Xanthene carboxamide | Pyrazine-azetidine | Not provided | Not provided | Pyrazine for H-bonding; azetidine for rigidity |

| CAS 1207039-17-5 | Dihydropyrimidinone | 3-(thiophen-2-yl) pyrazole | Not provided | Not provided | Thiophene retained; dihydropyrimidinone for enzyme binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.